molecular formula C12H13BrO4 B180653 Diethyl 5-bromoisophthalate CAS No. 127437-29-0

Diethyl 5-bromoisophthalate

Cat. No. B180653
M. Wt: 301.13 g/mol
InChI Key: ZDFHATYWKREQJF-UHFFFAOYSA-N
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Description

Diethyl 5-bromoisophthalate is a chemical compound with the molecular formula C12H13BrO4 . It is a white to yellow powder or crystal . It is used in various chemical reactions as a reagent .


Molecular Structure Analysis

The InChI code for Diethyl 5-bromoisophthalate is 1S/C12H13BrO4/c1-3-16-11(14)8-5-9(7-10(13)6-8)12(15)17-4-2/h5-7H,3-4H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Diethyl 5-bromoisophthalate is a white to yellow powder or crystal . It is stored at room temperature .

Scientific Research Applications

  • H-bonded Organic Frameworks (HOFs)

    5-Bromoisophthalic acid, closely related to Diethyl 5-bromoisophthalate, has potential as an organic linker in HOFs. Its hydrogen-bonding properties are significant for reversible structural transformations, dissolution and re-crystallization, low densities, and high porosity in these frameworks (Ramanna, Tonannavar, & Tonannavar, 2021).

  • Environmental and Biological Impacts

    Research on diethyl phthalate (DEP), a similar phthalate compound, highlights its widespread use in industries and the potential for endocrine-related effects. Studies have investigated its effects on freshwater fish, revealing alterations in hematological parameters and indications of toxicity (Sepperumal & Saminathan, 2013).

  • Degradation Techniques

    Advanced degradation methods for diethyl phthalate in aqueous solutions have been explored. For instance, using copper ferrite decorated multi-walled carbon nanotubes magnetic nanoparticles as catalysts in persulfate activation shows significant potential for degrading DEP, especially in water treatment applications (Zhang et al., 2016).

  • Photocatalysis

    The use of reduced graphene oxide zinc oxide nanocomposites in photocatalytic degradation of diethyl phthalate under UV light exposure has been studied, demonstrating their effectiveness in eliminating persistent organic pollutants from water (Kumar et al., 2020).

  • Chemodosimetric Applications

    Schiff bases and their copper(II) complexes have been studied as selective chemodosimeters for mercury(II), involving hydrolysis of aldimine over an ester group. Diethyl-5-aminoisophthalate (DEA) is one of the products of such a process, highlighting potential applications in chemical sensing (Kumar et al., 2014).

  • Toxicological Studies

    Investigations into the toxicological profile of diethyl phthalate (DEP), especially its usage in pharmaceutical coatings, cosmetics, and plastic films, have provided insights into its health effects, including carcinogenic, teratogenic, hepatotoxic, and endocrine impacts (Api, 2001).

Safety And Hazards

Diethyl 5-bromoisophthalate is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

diethyl 5-bromobenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO4/c1-3-16-11(14)8-5-9(7-10(13)6-8)12(15)17-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFHATYWKREQJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)Br)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80155567
Record name 1,3-Benzenedicarboxylic acid, 5-bromo-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80155567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 5-bromoisophthalate

CAS RN

127437-29-0
Record name 1,3-Benzenedicarboxylic acid, 5-bromo-, diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127437290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenedicarboxylic acid, 5-bromo-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80155567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
S Rozen, O Lerman - The Journal of Organic Chemistry, 1993 - ACS Publications
… Thus, diethyl isophthalate was converted to diethyl 5-bromoisophthalate in 60% yield while diethyl phthalate gave two bromo derivatives, diethyl 3-bromoand 4-bromophthalate, in 35 % …
Number of citations: 76 pubs.acs.org
A Malik, SL Reese, S Morgan, JS Bradshaw, ML Lee - Chromatographia, 1997 - Springer
The chromatographic performance of newly developed dicyanobiphenyl polysiloxane stationary phases were evaluated and compared with the performance of other polar stationary …
Number of citations: 20 link.springer.com
XH Chang, LF Ma, G Hui, LY Wang - Crystal growth & design, 2012 - ACS Publications
A isophthalic acid derivative, 5-(4′-methylphenyl)isophthalic acid (CH 3 C 6 H 4 -H 2 ip), has been prepared. Reaction of CH 3 C 6 H 4 -H 2 ip with Co(Ac) 2 ·4H 2 O and four N-donor …
Number of citations: 60 pubs.acs.org
S Rozen - Advanced Synthesis & Catalysis, 2010 - Wiley Online Library
… Diethyl isophthalate (163) was converted to diethyl 5-bromoisophthalate (164) in 60% yield while 3-nitroacetophenone (165) was successfully brominated to give 3-bromo-5-…
Number of citations: 39 onlinelibrary.wiley.com
B Liu, YH Jiang, ZS Li, L Hou, YY Wang - Inorganic Chemistry Frontiers, 2015 - pubs.rsc.org
… The chemicals diethyl 5-bromoisophthalate (I), ethyl 2,4-dibromobenzoate, bis(pinacolato)diborane and Pd(PPh 3 ) 4 were purchased and used without further purification. Infrared …
Number of citations: 25 pubs.rsc.org
D Haas, MS Hofmayer, T Bresser… - Chemical …, 2015 - pubs.rsc.org
… Also, the oxazolinylzinc species (4) reacts with the disubstituted diethyl 5-bromoisophthalate to provide the desired product (5f) in 68% yield (entry 6). Additionally, a cross-coupling …
Number of citations: 21 pubs.rsc.org
CCN CROSS-COUPLING - core.ac.uk
… The oxazolinylzinc species (146) also reacts with the disubstituted diethyl 5-bromoisophthalate to provide the desired product (147f) in 68% yield (entry 6). Additionally, a cross-coupling …
Number of citations: 4 core.ac.uk
CI Schilling, O Plietzsch, M Nieger, T Muller, S Bräse - 2011 - Wiley Online Library
… (phenylene-4,1-diyl)]tetrakis(ethyne-2,1-diyl)}tetraisophthalate (10e): The reaction was carried out following the general procedure D with diethyl 5-bromoisophthalate (217 mg, 0.720 …
D Haas - 2016 - edoc.ub.uni-muenchen.de
… The oxazolinylzinc species (146) also reacts with the disubstituted diethyl 5-bromoisophthalate to provide the desired product (147f) in 68% yield (entry 6). Additionally, a cross-coupling …
Number of citations: 0 edoc.ub.uni-muenchen.de

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